4-Bromo-3,5-dimethylphenyl chloroformate
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Overview
Description
4-Bromo-3,5-dimethylphenyl chloroformate is an organic compound with the molecular formula C9H8BrClO2. It is a derivative of phenyl chloroformate, where the phenyl ring is substituted with bromine and two methyl groups. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,5-dimethylphenyl chloroformate typically involves the reaction of 4-Bromo-3,5-dimethylphenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired chloroformate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethylphenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.
Hydrolysis: Reacts with water to produce 4-Bromo-3,5-dimethylphenol and carbon dioxide.
Reduction: Can be reduced to 4-Bromo-3,5-dimethylphenol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Hydrolysis: Conducted in aqueous conditions, often at room temperature.
Reduction: Performed under anhydrous conditions with a suitable reducing agent.
Major Products Formed
Nucleophilic Substitution: Carbamates and carbonates.
Hydrolysis: 4-Bromo-3,5-dimethylphenol and carbon dioxide.
Reduction: 4-Bromo-3,5-dimethylphenol.
Scientific Research Applications
4-Bromo-3,5-dimethylphenyl chloroformate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which can undergo nucleophilic attack by various nucleophiles. The molecular targets and pathways depend on the specific nucleophile and reaction conditions. For example, in the presence of an amine, the compound forms a carbamate through nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethylphenol: A precursor in the synthesis of 4-Bromo-3,5-dimethylphenyl chloroformate.
Phenyl chloroformate: The parent compound without the bromine and methyl substitutions.
4-Chloro-3,5-dimethylphenyl chloroformate: Similar structure but with chlorine instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. The bromine atom can participate in additional reactions, such as Suzuki coupling, making this compound versatile in organic synthesis.
Properties
Molecular Formula |
C9H8BrClO2 |
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Molecular Weight |
263.51 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylphenyl) carbonochloridate |
InChI |
InChI=1S/C9H8BrClO2/c1-5-3-7(13-9(11)12)4-6(2)8(5)10/h3-4H,1-2H3 |
InChI Key |
YMNBAUBZVYPUGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OC(=O)Cl |
Origin of Product |
United States |
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